Bienvenue dans la boutique en ligne BenchChem!

(3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol

SGLT2 inhibitor N-indolylglycosides structure-activity relationship

The compound (3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol, also known as 1-(β-D-glucopyranosyl)-1H-indole, is a synthetic indole N-glucoside. It represents the foundational, unsubstituted core of a pharmacologically significant class of sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors.

Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
Cat. No. B7840641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol
Molecular FormulaC14H17NO5
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2C3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C14H17NO5/c16-7-10-11(17)12(18)13(19)14(20-10)15-6-5-8-3-1-2-4-9(8)15/h1-6,10-14,16-19H,7H2/t10?,11-,12?,13?,14-/m1/s1
InChIKeyHYLACZDFUVNNIQ-YZYFRFPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol: Sourcing the Core N-Glucoside Scaffold for SGLT2 Inhibitor Development


The compound (3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol, also known as 1-(β-D-glucopyranosyl)-1H-indole, is a synthetic indole N-glucoside. It represents the foundational, unsubstituted core of a pharmacologically significant class of sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors [1]. Unlike naturally occurring indole O-glucosides such as indican, this N-glucoside features a carbon-nitrogen bond between the sugar and the indole moiety, which is critical for its unique metabolic stability and role as a starting scaffold for generating potent, selective antihyperglycemic agents [2].

Procurement Precision: Why (3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol Cannot Be Swapped for Other Indole Glycosides


Generic substitution of this compound with other indole glycosides is scientifically invalid due to fundamental differences in linkage chemistry and pharmacological profile. Simple indole O-glucosides like indican are not only substrates for different transporters (e.g., organic anion transporters) but are also rapidly hydrolyzed by β-glucosidase, making them unsuitable as stable SGLT2 pharmacophores [1]. In contrast, the target N-glucoside bond is metabolically robust. Crucially, the C6 hydroxymethyl group on the sugar moiety is a critical determinant of potency; replacing the glucosyl unit with a xylosyl group (lacking the C6 hydroxymethyl) results in a dramatic loss of SGLT2 inhibitory activity, proving that core structural features are non-interchangeable [2]. The evidence below quantifies these critical differentiators.

Head-to-Head Evidence: Quantified Differentiation of (3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol for Procurement


SGLT2 Potency: The C6 Hydroxymethyl Group Provides a 14.5-Fold Advantage Over the Corresponding Xyloside

The C6 hydroxymethyl group inherent to the glucosyl moiety of this compound is not merely a structural feature; it is a primary driver of SGLT2 inhibitory potency. A direct head-to-head comparison using an N-indolylglucoside (containing the C6-CH2OH group) against the analogous N-indolylxyloside (lacking the C6-CH2OH) showed a 14.5-fold increase in potency for the glucoside. This establishes the target compound's core scaffold as uniquely positioned for developing potent inhibitors, a finding not replicable with xylose-based analogs [1].

SGLT2 inhibitor N-indolylglycosides structure-activity relationship

Functional Selectivity: N-Glucoside Scaffold Favors SGLT2 Over SGLT1, Unlike O-Glucoside Analogs

The target compound represents an N-glucoside class that can be tuned for high selectivity for SGLT2 over SGLT1, a critical safety parameter to avoid gastrointestinal side effects. In contrast, indole O-glucosides like indican are metabolized and transported via different pathways (OAT1/OAT3) and are not selective SGLT2 inhibitors [2]. Within the N-glucoside series, optimization from the core scaffold has yielded compounds like TA-1887 with an IC50 of 1.4 nM for hSGLT2 and a remarkable 164-fold selectivity over hSGLT1 (SGLT1 IC50 = 230 nM) [1]. This selectivity profile is a direct consequence of the N-glucoside core's interaction with the SGLT2 binding pocket and is unattainable with O-linked indole glycosides.

SGLT1 SGLT2 selectivity indole glycoside

Metabolic Stability: The N-Glucoside Bond Confers Inherent Resistance to Glycosidase Hydrolysis

A critical differentiator for indole N-glucosides is their metabolic stability. The carbon-nitrogen glycosidic bond is not a substrate for intestinal β-glucosidase, in stark contrast to O-glucosides like indican which are rapidly hydrolyzed [1]. This was experimentally confirmed for advanced N-glucoside analogs, where the C-N bond remained intact in human and animal intestinal microsomes, a property directly inherited from the core scaffold [1]. This stability is essential for oral bioavailability and sustained in vivo efficacy, as demonstrated by compound 9d achieving significant urinary glucose excretion in rats (50 mg/kg, p.o.) [2].

metabolic stability N-glucoside β-glucosidase resistance

Versatile Scaffold for Late-Stage Diversification to Achieve Picomolar Potency

The value of (3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol lies in its function as an unsubstituted scaffold that enables systematic SAR exploration. Starting from this core, introduction of a 4-fluoro substituent and a 3-(4-cyclopropylbenzyl) group produced TA-1887, with an hSGLT2 IC50 of 1.4 nM and an in vivo glucose excretion of 2,502 mg/200g BW over 24 hours in SD rats [1]. Similarly, C6-modification of the glucosyl moiety yielded amide derivative 6o with an EC50 of 39 nM [2]. This demonstrates that the target compound is not merely an end-product but a critical synthetic intermediate whose procurement enables rapid generation of low-nanomolar inhibitors.

scaffold optimization late-stage functionalization SGLT2 inhibitor

High-Impact Application Scenarios for (3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol


Medicinal Chemistry: Core Scaffold for Synthesizing Next-Generation Selective SGLT2 Inhibitors

This compound is the ideal starting material for any medicinal chemistry program targeting SGLT2. As demonstrated by the development of TA-1887, systematic substitution at the R1 (indole 4-position) and R2 (indole 3-benzyl) positions of this scaffold can yield clinical candidates with picomolar hSGLT2 potency (IC50 1.4 nM) and >100-fold selectivity over hSGLT1, directly addressing the critical safety requirement of avoiding gastrointestinal side effects [1]. Procurement of this core enables rapid SAR exploration in the highly competitive SGLT2 inhibitor field.

Chemical Biology: Investigating the Role of Glucose Moiety in Transporter Recognition

The confirmed 14.5-fold potency advantage of the N-glucoside core over the N-xyloside analog (EC50 14 nM vs 203 nM) provides a powerful tool for probing the role of the sugar C6-position in SGLT2 ligand recognition [2]. Researchers can use this compound as a reference to systematically study how hydrogen-bonding interactions at the C6 hydroxymethyl group influence transporter binding kinetics and pharmacodynamics, generating critical data for rational drug design.

Metabolic Disease Research: Tool Compound for In Vivo Glucose Flux Studies

The metabolic stability of the N-glucoside bond, which resists intestinal β-glucosidase cleavage, makes derivatives of this compound highly suitable for in vivo studies. As shown with advanced analogs, oral administration leads to sustained, significant urinary glucose excretion in diabetic mouse models [1]. This compound is the essential precursor for synthesizing metabolically stable tool compounds to investigate renal glucose reuptake mechanisms in preclinical models of type 2 diabetes.

Process Chemistry: Late-Stage Diversification for Patent-Protected Library Synthesis

For pharmaceutical development, this unsubstituted N-glucoside provides a versatile late-stage diversification point. Efficient synthetic routes have been established, allowing for the parallel synthesis of substituted 3-benzylindole-N-glucosides via high-yielding Grignard coupling reactions at the indole C3 position [REFS-1; REFS-3]. Procuring this single intermediate enables the cost-effective generation of diverse, patentable compound libraries around a validated pharmacophore, accelerating lead optimization timelines.

Quote Request

Request a Quote for (3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.